4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one
CAS No.:
Cat. No.: VC17528696
Molecular Formula: C10H9BrClNO2
Molecular Weight: 290.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrClNO2 |
|---|---|
| Molecular Weight | 290.54 g/mol |
| IUPAC Name | 4-(2-bromo-4-chlorophenyl)morpholin-3-one |
| Standard InChI | InChI=1S/C10H9BrClNO2/c11-8-5-7(12)1-2-9(8)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |
| Standard InChI Key | WKNPWXZXEHTMOC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC(=O)N1C2=C(C=C(C=C2)Cl)Br |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, 4-(2-bromo-4-chlorophenyl)morpholin-3-one, reflects its core structure: a morpholinone ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a phenyl group substituted at the 2- and 4-positions with bromine and chlorine, respectively . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.54 g/mol |
| CAS Registry Number | 1427372-44-8 |
The halogen atoms at the phenyl ring’s ortho and para positions introduce steric and electronic effects that influence reactivity. Bromine’s polarizability and chlorine’s electronegativity create a dipole moment, enhancing the compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Reactivity and Functionalization
The compound’s halogenated aromatic ring and morpholinone moiety offer multiple sites for chemical modification:
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Nucleophilic Aromatic Substitution: The bromine atom at the ortho position is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions.
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Ring-Opening Reactions: The morpholinone’s lactam group may undergo hydrolysis in acidic or basic media, yielding carboxylic acid or amine derivatives.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids could replace the bromine atom, enabling biaryl synthesis.
These reactions expand the compound’s utility as a building block for complex molecules, though experimental validation is required to confirm reaction outcomes.
Industrial and Research Applications
Beyond pharmacology, this compound has niche applications:
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Agrochemical Development: As a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
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Polymer Chemistry: Halogenated aromatics are incorporated into flame-retardant polymers, where bromine and chlorine act as radical scavengers.
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Ligand Design: The morpholinone ring’s rigidity and hydrogen-bonding capacity make it a scaffold for transition-metal catalysts in asymmetric synthesis.
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